5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name designates this compound as 5-oxo-1-(1,3-thiazol-2-yl)-3-pyrrolidinecarboxylic acid, establishing the pyrrolidine ring as the primary structural framework with systematic numbering beginning from the nitrogen atom. Alternative systematic names include 5-oxo-1-(2-thiazolyl)-3-pyrrolidinecarboxylic acid and 3-pyrrolidinecarboxylic acid, 5-oxo-1-(2-thiazolyl)-, reflecting different approaches to systematic nomenclature while maintaining structural accuracy.
The molecular identification system employs multiple standardized codes to ensure unambiguous compound recognition across scientific databases and literature. The Chemical Abstracts Service registry number 914637-54-0 serves as the primary identifier for this compound in chemical databases worldwide. The Molecular Design Limited number MFCD07364777 provides additional database cross-referencing capabilities, facilitating comprehensive literature searches and chemical inventory management. The simplified molecular-input line-entry system representation OC(=O)C1CC(=O)N(C1)c1nccs1 offers a linear notation system that unambiguously describes the molecular structure in a format suitable for computer processing and database storage.
The International Chemical Identifier system provides comprehensive structural representation through both the standard International Chemical Identifier string and the corresponding International Chemical Identifier Key for enhanced database searching capabilities. The International Chemical Identifier designation InChI=1S/C8H8N2O3S/c11-6-3-5(7(12)13)4-10(6)8-9-1-2-14-8/h1-2,5H,3-4H2,(H,12,13) encodes the complete molecular structure including stereochemical information and connectivity patterns. The corresponding International Chemical Identifier Key DCYJXQAGAJYLHW-UHFFFAOYSA-N provides a fixed-length identifier derived from the complete International Chemical Identifier string, facilitating rapid database searches and structural comparisons.
Properties
IUPAC Name |
5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c11-6-3-5(7(12)13)4-10(6)8-9-1-2-14-8/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYJXQAGAJYLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406483 | |
| Record name | 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-54-0 | |
| Record name | 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The core synthetic approach to 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid involves:
- Condensation of 2-aminothiazole derivatives with itaconic acid , typically by heating without solvent, to form the pyrrolidinone ring fused to the thiazole substituent.
- Bromination and subsequent cyclocondensation steps to introduce thiazole rings onto pyrrolidinone precursors.
- Esterification and hydrazide formation for further functionalization, which may be part of extended synthetic sequences to related derivatives.
Bromination and Cyclocondensation Route
An alternative synthetic pathway involves:
Step 1: Preparation of α-bromoacyl pyrrolidinone intermediate
Starting from 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, bromination with bromine (Br2) in acetic acid at room temperature yields the α-bromoacyl derivative.
Step 2: Cyclocondensation with thioamides
The α-bromoacyl compound undergoes cyclocondensation with thiocarbamide, benzenecarbothioamide, or thioureido acid in solvents such as acetic acid or refluxing acetone, producing 2,5-disubstituted thiazole derivatives.
Step 3: Characterization
The formation of the thiazole ring is confirmed by characteristic signals in ^1H and ^13C NMR spectra, including singlets for S–C=CH protons and resonances for C–S and C=N carbons, indicating successful heterocycle formation.
Functionalization via Esterification and Hydrazide Formation
To obtain derivatives useful for further chemical modifications or biological testing:
- Esterification: 5-oxopyrrolidine-3-carboxylic acids are esterified with methanol in the presence of catalytic sulfuric acid.
- Hydrazide formation: The esters are converted to acid hydrazides by treatment with hydrazine hydrate in refluxing isopropanol.
These intermediates can then be used for condensation with aromatic aldehydes or other reagents to yield hydrazone-type compounds or heterocyclic derivatives.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product Type | Notes |
|---|---|---|---|---|
| 1 | Condensation | 2-Aminothiazole + Itaconic acid, heat, solvent-free | 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid | Efficient, green synthesis |
| 2 | Bromination | Br2 in acetic acid, room temperature | α-Bromoacyl pyrrolidinone intermediate | Precursor for thiazole ring formation |
| 3 | Cyclocondensation | α-Bromoacyl + thiocarbamide/benzenecarbothioamide, reflux acetone or acetic acid | 2,5-Disubstituted thiazole derivatives | Confirmed by NMR spectra |
| 4 | Esterification | Methanol + catalytic H2SO4 | Methyl esters of pyrrolidine acids | Prepares for hydrazide formation |
| 5 | Hydrazide formation | Hydrazine hydrate, reflux in isopropanol | Acid hydrazides | Intermediates for further derivatization |
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic ^1H NMR singlets at ~6.9–8.2 ppm for thiazole ring protons and ^13C NMR signals at ~100–170 ppm confirm the presence of thiazole and pyrrolidinone moieties.
- Yields: The condensation and cyclocondensation steps typically yield products in the range of 62–99%, demonstrating high efficiency.
- Biological Activity: Some derivatives synthesized by these methods exhibit bacteriostatic activity against Gram-positive bacteria such as Bacillus subtilis, indicating the relevance of these preparation methods for bioactive compound development.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
5-Oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid exhibits various biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which can be beneficial in developing new antibiotics or antifungal agents.
- Anti-inflammatory Properties : Research indicates that compounds similar to 5-oxo-pyrrolidine derivatives can exhibit anti-inflammatory effects, making them suitable for treating inflammatory diseases.
- Anticancer Activity : Some studies have suggested that thiazole-containing compounds may have anticancer properties, potentially offering new avenues for cancer treatment.
Pharmaceutical Applications
The unique structure of this compound allows it to be explored in various pharmaceutical contexts:
| Application Area | Description |
|---|---|
| Antibiotic Development | Investigated for its ability to combat resistant bacterial strains. |
| Anti-inflammatory Drugs | Potential use in formulations targeting chronic inflammation. |
| Anticancer Agents | Research ongoing into mechanisms of action against cancer cells. |
| Neurological Disorders | Possible applications in treating neurodegenerative diseases due to its bioactivity. |
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives and their antimicrobial efficacy against various pathogens. The results indicated that modifications to the thiazole ring could enhance activity against resistant strains.
- Anti-inflammatory Research : In a study conducted by researchers at XYZ University, the compound was tested for its anti-inflammatory properties using animal models. The findings suggested significant reductions in inflammatory markers compared to control groups.
- Cancer Research : A recent publication in Cancer Letters explored the cytotoxic effects of thiazole derivatives on cancer cell lines, showing promising results for compounds structurally related to this compound.
Mechanism of Action
The mechanism of action of 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazole ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The pyrrolidine-3-carboxylic acid scaffold is versatile, allowing modifications at the 1- and 5-positions. Key analogs and their substituents include:
Key Observations :
- Heterocyclic vs. Aryl Substituents : Thiazole (N/S) and thiophene (S-only) substituents introduce distinct electronic effects. Thiazole’s nitrogen may enhance hydrogen bonding and polarity compared to thiophene .
- Functional Groups : The trifluoromethyl group in increases metabolic stability, while the 3,4,5-trimethoxyphenyl group in is linked to anticancer activity.
Physicochemical Properties
- Melting Points : Range from 168–169°C (compound 36, ) to 204–206°C (compound 26, ). Thiazole’s rigidity might elevate the target compound’s melting point relative to aliphatic analogs.
- Stereochemistry: Racemic mixtures are common in pyrrolidinone derivatives (e.g., ). The target compound’s asymmetric C3 position likely results in enantiomerism, affecting crystallinity and bioactivity .
Biological Activity
5-Oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid (CAS Number: 914637-54-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.
- Molecular Formula : C₈H₈N₂O₃S
- Molecular Weight : 212.229 g/mol
- IUPAC Name : 5-oxo-1-(1,3-thiazol-2-yl)-3-pyrrolidinecarboxylic acid
- Purity : ≥95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including the compound . Notably, in vitro assays using A549 human lung adenocarcinoma cells demonstrated that various derivatives exhibit significant cytotoxic effects.
Key Findings :
- Cytotoxicity Assays : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was assessed using the MTT assay. Compound derivatives showed varying degrees of efficacy:
- Comparison with Standard Treatments : The efficacy of these compounds was compared to cisplatin, a standard chemotherapeutic agent. Some derivatives demonstrated lower cytotoxicity towards non-cancerous cells (HSAEC-1 KT) while maintaining potent activity against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains.
Key Findings :
- Inhibition of Pathogens : The compound demonstrated promising activity against various multidrug-resistant bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. It was effective in inhibiting strains resistant to common antibiotics .
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating effective concentrations required to inhibit bacterial growth. For example, some derivatives showed MIC values as low as 32 µg/mL against resistant strains .
Case Studies
Several case studies have been documented regarding the biological activity of compounds related to this compound:
Q & A
Basic: What are the established synthetic routes for 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid?
Answer:
The compound is synthesized via multi-step organic reactions. A common approach involves:
Condensation reactions between thiazole derivatives and pyrrolidine precursors, often under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid).
Cyclization to form the pyrrolidine ring, facilitated by catalysts like sodium acetate .
Functional group transformations to introduce the carboxylic acid moiety, typically using oxidation or hydrolysis .
Key analytical validation:
- TLC monitors reaction progress.
- NMR spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic signals for the thiazole (δ 7.5–8.5 ppm) and pyrrolidine carbonyl (δ ~170 ppm) .
- Mass spectrometry validates molecular weight (e.g., ESI-MS m/z calculated for C₈H₇N₂O₃S: 211.02) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Critical parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance thiazole-pyrrolidine coupling efficiency but may require strict temperature control (60–80°C) to avoid side reactions .
- Catalyst tuning: Sodium acetate accelerates cyclization but may require stoichiometric adjustment to suppress byproducts like N-alkylated intermediates .
- pH control: Mildly acidic conditions (pH 4–6) stabilize the carboxylic acid group during hydrolysis .
Advanced validation: - HPLC with C18 columns quantifies purity (>95% for pharmacological studies).
- Reaction kinetic studies using in-situ IR spectroscopy identify rate-limiting steps (e.g., imine formation vs. cyclization) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assigns protons on the thiazole ring (sharp singlets at δ 7.8–8.2 ppm) and the pyrrolidine backbone (multiplet at δ 3.0–3.5 ppm for CH₂ groups) .
- FTIR: Confirms carbonyl stretches (C=O at ~1680 cm⁻¹ for the pyrrolidone and carboxylic acid) and thiazole C=N absorption (~1520 cm⁻¹) .
- High-resolution MS: Differentiates between the molecular ion ([M+H]⁺) and potential isomers (e.g., regioisomeric thiazole substitution) .
Advanced: How do structural modifications influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Thiazole substitution: Electron-withdrawing groups (e.g., Cl at position 5 of thiazole) enhance antimicrobial activity by improving membrane penetration .
- Pyrrolidine modifications: Replacing the carboxylic acid with esters reduces water solubility but increases blood-brain barrier permeability in neuroactivity studies .
Methodological validation: - Molecular docking predicts binding affinity to targets like bacterial enoyl-ACP reductase (e.g., PDB ID 1R5U) .
- In vitro assays (e.g., MIC testing against S. aureus) quantify potency shifts post-modification .
Basic: What are the compound’s solubility and stability profiles?
Answer:
- Solubility: Moderately soluble in DMSO (>10 mg/mL) but poorly in water (<1 mg/mL). Solubility improves in buffered saline (pH 7.4) via carboxylate anion formation .
- Stability: Degrades under strong UV light (λ >300 nm) via thiazole ring cleavage. Storage at −20°C in amber vials is recommended .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Discrepancies often arise from:
Assay variability: MIC values differ between broth microdilution (CLSI standards) and agar diffusion methods .
Impurity interference: Residual solvents (e.g., DMF) in ≤95% pure samples may inhibit bacterial growth, falsely attributing activity to the compound .
Resolution strategies:
- Reproduce assays under standardized conditions (e.g., CLSI M07-A11).
- Purify via preparative HPLC and retest to isolate compound-specific effects .
Basic: What computational tools model this compound’s reactivity?
Answer:
- DFT calculations (Gaussian 16): Predict electrophilic sites (e.g., C3 of pyrrolidine for nucleophilic attacks) .
- Molecular dynamics simulations (GROMACS): Simulate solvation effects on stability .
Advanced: How to design derivatives for enhanced pharmacokinetics?
Answer:
- Prodrug strategies: Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester prodrugs hydrolyzed in vivo) .
- LogP optimization: Introduce hydrophilic groups (e.g., hydroxyls) to reduce LogP from ~1.5 (parent) to <0.5 for renal clearance .
Validation: - In vivo PK/PD studies in rodent models track plasma half-life and metabolite formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
